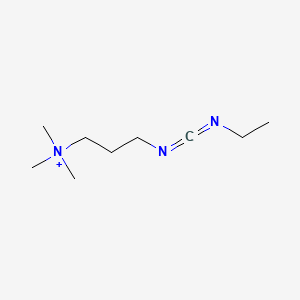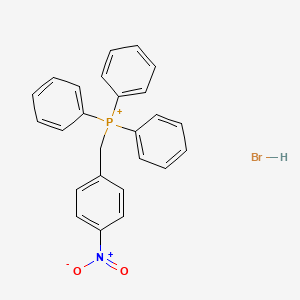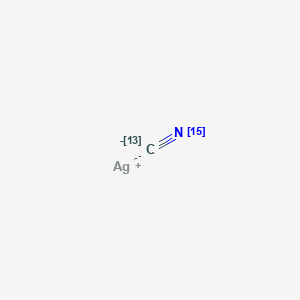
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . . It is a derivative of caffeine, modified with a chlorostyryl group, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with caffeine, which is a naturally occurring xanthine derivative.
Chlorostyryl Group Introduction: The chlorostyryl group is introduced through a reaction with 3-chlorostyrene. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the caffeine and facilitate the nucleophilic addition to the styrene derivative.
Reaction Conditions: The reaction is usually conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the chlorostyryl group.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated chlorostyryl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: Investigated for its effects on biological systems, particularly its interactions with adenosine receptors.
Medicine: Explored for potential therapeutic applications, including its role as an adenosine receptor antagonist, which may have implications in treating conditions like asthma and certain neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine involves its interaction with adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity. This leads to various physiological effects, such as increased alertness and bronchodilation. The compound primarily targets A1 and A2A adenosine receptors, modulating their signaling pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Uniqueness
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with adenosine receptors and provides a different pharmacological profile compared to other xanthine derivatives.
Properties
Molecular Formula |
C16H15ClN4O2 |
|---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,9-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-13-14(19)20(2)16(23)21(3)15(13)22/h4-9H,1-3H3/b8-7+ |
InChI Key |
MHYRUZOJQQLLQS-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)/C=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)C=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)

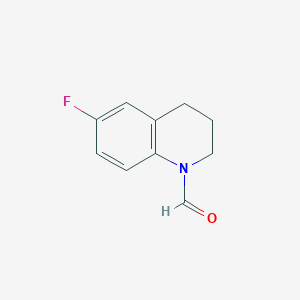
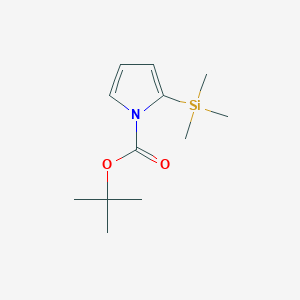



![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)
